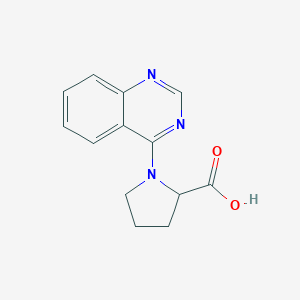

1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-quinazolin-4-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-13(18)11-6-3-7-16(11)12-9-4-1-2-5-10(9)14-8-15-12/h1-2,4-5,8,11H,3,6-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUFVXIKRWWWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=NC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318804 | |

| Record name | 1-(4-Quinazolinyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008675-45-3 | |

| Record name | 1-(4-Quinazolinyl)proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008675-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Quinazolinyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid. This molecule represents a strategic hybridization of two pharmacologically significant scaffolds: quinazoline and proline. The quinazoline moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The proline scaffold, a unique cyclic amino acid, imparts conformational rigidity that is often exploited in drug design to enhance binding affinity and improve pharmacokinetic profiles. This document details a proposed synthetic route, predicted physicochemical and spectroscopic properties, and explores the potential biological activities and therapeutic applications of this hybrid molecule, drawing upon the extensive knowledge base of its constituent pharmacophores. This guide is intended for researchers, scientists, and drug development professionals interested in the design and exploration of new chemical entities for therapeutic intervention.

Introduction: The Rationale for Quinazoline-Proline Hybridization

The convergence of distinct pharmacophores into a single molecular entity is a powerful strategy in modern drug discovery, often leading to compounds with novel or enhanced biological activities.[3] this compound is a quintessential example of this approach, bringing together the therapeutic prowess of the quinazoline ring system with the structural advantages of a proline analogue.

The Quinazoline Scaffold: Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][4] The quinazoline nucleus is a key component of several FDA-approved drugs, such as gefitinib and erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy.[5] The versatility of the quinazoline ring allows for substitution at various positions, enabling the fine-tuning of its biological activity.[6]

The Proline Moiety: Proline, a unique secondary amino acid, plays a crucial role in protein structure and function. Its cyclic nature imposes significant conformational constraints on the peptide backbone, influencing protein folding and stability. In medicinal chemistry, proline and its analogues are incorporated into small molecules to enhance their binding to biological targets and improve their pharmacokinetic properties, such as metabolic stability and oral bioavailability.[7]

The hybridization of these two scaffolds in this compound presents an exciting opportunity to develop novel therapeutic agents with potentially unique mechanisms of action and improved drug-like properties.

Synthesis and Purification

Proposed Synthetic Pathway

The proposed two-step synthesis is outlined below:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1-(quinazolin-4-yl)pyrrolidine-2-carboxylate

This step involves the nucleophilic substitution of the chlorine atom at the C4 position of the quinazoline ring by the secondary amine of the proline methyl ester. The C4 position of 2,4-dichloroquinazoline is known to be more susceptible to nucleophilic attack under mild conditions.[8][9]

-

Reagents and Materials:

-

4-Chloroquinazoline

-

L-Proline methyl ester hydrochloride

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

-

-

Procedure:

-

To a solution of L-proline methyl ester hydrochloride (1.2 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents) and stir at room temperature for 15 minutes.

-

Add 4-chloroquinazoline (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure methyl 1-(quinazolin-4-yl)pyrrolidine-2-carboxylate.

-

Step 2: Synthesis of this compound

This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Reagents and Materials:

-

Methyl 1-(quinazolin-4-yl)pyrrolidine-2-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) and Water

-

1N Hydrochloric acid (HCl)

-

Magnetic stirrer

-

Round-bottom flask

-

-

Procedure:

-

Dissolve methyl 1-(quinazolin-4-yl)pyrrolidine-2-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5 equivalents) to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 3-4 with 1N HCl.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, this compound.

-

Physicochemical and Spectroscopic Properties

While experimental data is not available, the physicochemical and spectroscopic properties of this compound can be predicted based on its structure.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₃H₁₃N₃O₂ |

| Molecular Weight | 243.26 g/mol |

| Appearance | White to off-white solid |

| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Methanol) and aqueous base. |

| Melting Point | Expected to be a high-melting solid due to the rigid aromatic system and potential for intermolecular hydrogen bonding. |

| pKa | Expected to have a pKa around 3-5 for the carboxylic acid group. |

Spectroscopic Characterization (Expected)

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals corresponding to the protons on the quinazoline ring are expected in the aromatic region (δ 7.5-9.0 ppm).

-

Pyrrolidine Protons: A series of multiplets corresponding to the protons on the pyrrolidine ring are expected in the aliphatic region (δ 2.0-4.5 ppm). The proton at the C2 position (α to the carboxyl group) would likely appear as a multiplet around δ 4.0-4.5 ppm.

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton is expected, which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals for the eight carbons of the quinazoline ring are expected in the downfield region (δ 120-165 ppm).

-

Pyrrolidine Carbons: Signals for the five carbons of the pyrrolidine ring are expected in the upfield region (δ 25-65 ppm).

-

Carbonyl Carbon: A characteristic signal for the carboxylic acid carbonyl carbon is expected around δ 170-180 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid O-H stretching.

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid C=O stretching.

-

C=N and C=C Stretch: Aromatic C=N and C=C stretching vibrations from the quinazoline ring are expected in the 1450-1650 cm⁻¹ region.

-

C-N Stretch: C-N stretching vibrations for the pyrrolidine ring and its connection to the quinazoline ring would appear in the fingerprint region.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (243.26 g/mol ).

-

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the extensive pharmacological profiles of its constituent scaffolds. The hybridization of these two moieties is anticipated to yield a molecule with significant biological activity, particularly in the realm of oncology and potentially as an anti-inflammatory or antimicrobial agent.

Anticancer Activity

The quinazoline core is a well-known pharmacophore in the design of anticancer agents, primarily as kinase inhibitors.[5]

-

Kinase Inhibition: Many 4-substituted quinazoline derivatives are potent inhibitors of various protein kinases, including EGFR, VEGFR, and CDK.[10] The pyrrolidine-2-carboxylic acid moiety could potentially interact with the active site of target kinases, and its conformational rigidity may enhance binding affinity and selectivity.

Caption: Hypothesized mechanism of anticancer activity via kinase inhibition.

Other Potential Therapeutic Areas

Given the broad biological profile of quinazolines, this hybrid molecule could also be investigated for:

-

Anti-inflammatory Activity: Some quinazoline derivatives have shown potent anti-inflammatory effects.[4]

-

Antimicrobial Activity: The quinazoline scaffold has been explored for the development of novel antibacterial and antifungal agents.[4]

In Silico ADME-Tox Prediction

In modern drug discovery, the early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is crucial. In the absence of experimental data, in silico models can provide valuable predictions.[11][12]

Predicted ADME Profile

| Parameter | Prediction | Rationale |

| Oral Bioavailability | Moderate to Good | The molecule generally adheres to Lipinski's Rule of Five (MW < 500, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). |

| Blood-Brain Barrier (BBB) Penetration | Unlikely | The presence of a carboxylic acid group generally limits BBB penetration. |

| Metabolic Stability | Moderate | The quinazoline ring can be susceptible to metabolism, but the overall structure may confer some stability. |

| Plasma Protein Binding | Likely to be high | Aromatic systems often exhibit significant binding to plasma proteins like albumin. |

Future Directions and Conclusion

This compound is a novel and synthetically accessible molecule that holds considerable promise as a lead compound for drug discovery. The strategic combination of the pharmacologically validated quinazoline scaffold with the conformationally constraining proline moiety makes it a compelling candidate for biological evaluation, particularly in the context of anticancer drug development.

Future research should focus on:

-

Synthesis and Characterization: The successful synthesis and thorough spectroscopic characterization of the molecule to confirm its structure.

-

Biological Screening: In vitro screening against a panel of cancer cell lines and relevant protein kinases to identify its primary biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues with modifications on both the quinazoline and pyrrolidine rings to optimize potency and selectivity.

-

In vivo Evaluation: Preclinical studies in animal models to assess the efficacy, pharmacokinetics, and safety profile of promising candidates.

References

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.

- Quinazoline derivatives & pharmacological activities: a review. SciSpace.

- In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher.

- A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone deriv

- Synthesis and Pharmacological Evaluation of 4‐Aryloxyquinazoline Derivatives as Potential Cytotoxic Agents.

- QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. Semantic Scholar.

- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu

- Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. PubMed.

- Predicting ADME properties in silico: methods and models. ElectronicsAndBooks.

- Development of predictive in silico models for ADME properties.

- In Silico ADME Methods Used in the Evaluation of N

- Synthesis of 4-chloroquinazolines (C) with starting and intermediate...

- Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram.

- Facile Preparation of 4-Substituted Quinazoline Deriv

- Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Science Publishing.

- Quinazoline synthesis. Organic Chemistry Portal.

- Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. MedInfo.

- Synthesis of Fused Heteroarylprolines and Pyrrolopyrroles.

- Protocols for the N-Arylation of 2-Allylaniline: A Detailed Guide for Researchers. Benchchem.

- A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.

- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. PMC - NIH.

- Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. PubMed Central.

- Proline Deriv

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

- Synthesis of Peptides Containing Proline Analogues. Georg Thieme Verlag.

- Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation.

- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.

- Proline Derivatives in Organic Synthesis. Targetedlibrary.

- CuI/Proline-catalyzed N-Arylation of Nitrogen Heterocycles. Chinese Chemical Letters.

- Multi-Kinase Inhibition by New Quinazoline-Isatin Hybrids: Design, Synthesis, Biological Evalu

- Synthesis, biological evaluation, and computational studies of some novel quinazoline deriv

- Award Lecture Paper: Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activ

- Comprehensive characterization of polyproline tri-helix macrocyclic nanoscaffolds for predictive ligand positioning. Nanoscale Advances (RSC Publishing).

- Characterization of Zn (l-Proline)2 complex using spectroscopic techniques and DFT analysis.

- New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. NIH.

- Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports.

- Stereoselective Synthesis of Qu

- Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry.

Sources

- 1. QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW | Semantic Scholar [semanticscholar.org]

- 2. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. targetedlibrary.com [targetedlibrary.com]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Multi-Kinase Inhibition by New Quinazoline-Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic Acid: Nomenclature, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide focuses on a specific derivative, 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid , providing a comprehensive overview of its chemical identity, plausible synthetic routes, and potential biological significance within the broader context of quinazoline-based drug discovery. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document extrapolates from well-established principles and closely related analogues to offer valuable insights for researchers in the field.

Chemical Identity: IUPAC Nomenclature and Synonyms

The precise chemical identification of a compound is fundamental for clear scientific communication and reproducibility. The structure is a fusion of a quinazoline ring system and a proline (pyrrolidine-2-carboxylic acid) moiety.

IUPAC Name

The formal IUPAC name for the compound is This compound . This nomenclature clearly defines the connectivity: the pyrrolidine ring is attached via its nitrogen atom (position 1) to the 4th position of the quinazoline ring, with a carboxylic acid group at the 2nd position of the pyrrolidine ring.

Common Synonyms

In various chemical databases and commercial listings, this compound is also referred to by several synonyms. Understanding these is crucial for comprehensive literature and database searches.

-

1-(4-Quinazolinyl)proline [1]

-

1-(Quinazolin-4-yl)-L-proline (when the stereochemistry of the proline moiety is specified)

A closely related analogue, which is frequently documented, is 1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic acid . Its PubChem entry provides extensive details on a substituted version of the core molecule of interest[2].

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₃N₃O₂ |

| Molecular Weight | 243.26 g/mol |

| Common Synonym | 1-(4-Quinazolinyl)proline |

Synthesis Strategies: A Plausible Approach

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of a 4-haloquinazoline (typically 4-chloroquinazoline) with proline.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds. Optimization of reaction conditions (solvent, temperature, base, and reaction time) would be necessary.

-

Reactant Preparation : In a round-bottom flask, dissolve L-proline (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Base : Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution. The base acts as an acid scavenger for the hydrochloric acid generated during the reaction.

-

Addition of 4-Chloroquinazoline : To the stirred solution, add 4-chloroquinazoline (1 equivalent).

-

Reaction Conditions : Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification :

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash with water.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would confirm the connectivity of the quinazoline and proline moieties.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would verify the molecular formula by providing the exact mass.[2][3]

-

Infrared (IR) Spectroscopy : IR spectroscopy would identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

Biological and Pharmacological Context

The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4][5] This suggests that this compound could be a valuable lead compound in drug discovery.

Potential Therapeutic Areas

Quinazoline derivatives have been extensively investigated and developed for various therapeutic applications, including:

-

Anticancer Activity : Many quinazoline derivatives are potent inhibitors of tyrosine kinases, which are crucial in cancer cell signaling pathways. For example, Gefitinib and Erlotinib are FDA-approved EGFR (Epidermal Growth Factor Receptor) inhibitors used in cancer therapy. The quinazoline scaffold often serves as a hinge-binding motif in the ATP-binding pocket of kinases.[1][6]

-

Anti-inflammatory Effects : Some quinazoline derivatives have shown significant anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[3]

-

Antimicrobial and Antifungal Activity : The quinazoline ring system is found in compounds with activity against various bacterial and fungal strains.[7]

-

Antiviral Activity : Certain quinazoline derivatives have been explored for their potential to inhibit viral replication.[4]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not available, general principles from related quinazoline compounds can be applied:

-

Substitution at the 4-position : The amine linkage at the 4-position is crucial for the activity of many kinase inhibitors. The nature of the substituent at this position significantly influences the binding affinity and selectivity. The proline moiety in the title compound introduces a rigid, cyclic amine.

-

The Pyrrolidine Ring : The pyrrolidine-2-carboxylic acid (proline) group can engage in specific hydrogen bonding and electrostatic interactions with protein targets. The stereochemistry of the proline can also play a critical role in target recognition.

-

The Quinazoline Core : The nitrogen atoms in the quinazoline ring are key hydrogen bond acceptors, anchoring the molecule in the active sites of many enzymes.

Caption: Key structural features for potential biological activity.

Future Directions and Research Opportunities

Given the rich pharmacology of the quinazoline scaffold, this compound represents an intriguing, yet underexplored, molecule. Future research efforts could be directed towards:

-

Definitive Synthesis and Characterization : The development and publication of a robust, reproducible synthetic protocol and full analytical characterization (NMR, MS, IR, and elemental analysis) of the compound.

-

Biological Screening : A comprehensive biological evaluation of the compound against a panel of relevant targets, such as a kinase panel, various cancer cell lines, and microbial strains.

-

Computational Modeling : Molecular docking and dynamics simulations to predict potential biological targets and to understand the binding modes of this compound within the active sites of proteins of interest.

-

Derivative Synthesis : Using this compound as a starting point for the synthesis of a library of derivatives to explore the structure-activity relationships and optimize for potency and selectivity.

Conclusion

This compound is a molecule of significant interest due to its hybrid structure, combining the pharmacologically privileged quinazoline core with the structurally important proline moiety. While specific experimental data on this compound is sparse, this guide provides a solid foundation for its nomenclature, a plausible synthetic strategy, and a well-reasoned context for its potential biological activities. It is hoped that this technical overview will stimulate further research into this promising compound and its derivatives, potentially leading to the development of novel therapeutic agents.

References

- Mehta, H. B., Dixit, B. C., & Dixit, R. B. (2014). L-Proline catalyzed one-pot multi-component synthesis of 2-(1, 3-diphenyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one derivatives and their biological studies. Chinese Chemical Letters, 25(5), 741-744.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2988833, 1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid. Retrieved from [Link].

- Luo, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 453-460.

- El-Sayed, M. A. A., et al. (2022). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. Current Pharmaceutical Biotechnology, 23(9), 1179-1203.

- Alagarsamy, V., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(13), 1543-1566.

- Hieu, D. T., et al. (2021). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Molecules, 26(16), 4945.

- Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 433-442.

Sources

- 1. echemi.com [echemi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. scispace.com [scispace.com]

- 4. Quinazolin-4-one Coupled with Pyrrolidin-2-iminium Alkaloids from Marine-Derived Fungus Penicillium aurantiogriseum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]

- 7. rsc.org [rsc.org]

"1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid" mechanism of action

An In-depth Technical Guide to the Postulated Mechanism of Action of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology. The novel compound, this compound, integrates this privileged scaffold with a proline-like pyrrolidine moiety, suggesting a unique pharmacological profile. While direct experimental evidence for this specific molecule is not yet prevalent in published literature, a robust mechanistic hypothesis can be formulated based on the extensive data available for its constituent chemical families. This guide synthesizes the established activities of quinazoline derivatives to postulate the primary mechanisms of action for this compound, focusing on kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis. Furthermore, we provide a comprehensive framework of experimental protocols required to systematically investigate and validate these proposed mechanisms, offering a practical roadmap for researchers in the field.

Introduction: Deconstructing the Pharmacophore

This compound is a synthetic heterocyclic compound featuring two key pharmacophoric elements:

-

The Quinazoline Core: An aromatic scaffold composed of fused benzene and pyrimidine rings. This structure is renowned for its ability to mimic the purine ring of adenosine triphosphate (ATP), enabling it to function as a competitive inhibitor for a wide array of ATP-dependent enzymes, most notably protein kinases.[1][2] Numerous FDA-approved drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold and function as Epidermal Growth Factor Receptor (EGFR) inhibitors.[2]

-

The Pyrrolidine-2-Carboxylic Acid Moiety: A saturated five-membered nitrogen heterocycle with a carboxylic acid group, structurally analogous to the amino acid proline. This component introduces stereochemistry and a three-dimensional architecture that can facilitate specific interactions with protein targets, enhance solubility, and influence pharmacokinetic properties.[3]

The conjugation of these two moieties suggests that this compound is rationally designed to engage with specific biological targets, likely leveraging the established anti-proliferative activities of the quinazoline core.

Postulated Mechanisms of Action: A Multi-Target Hypothesis

Based on the activities of structurally related compounds, the mechanism of action for this compound is likely multifaceted. The primary hypothesized mechanisms are detailed below.

Competitive Inhibition of Protein Kinases

The most prominent mechanism of action for quinazoline derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[2][4]

Causality: The nitrogen-rich quinazoline ring system can form key hydrogen bonds within the ATP-binding pocket of kinases, particularly with the "hinge region" that connects the N- and C-lobes of the enzyme. This competitive binding prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling. Key kinase families frequently targeted by quinazoline scaffolds include:

-

Epidermal Growth Factor Receptor (EGFR) Family: Overexpression of EGFR is a hallmark of many cancers, including non-small cell lung cancer.[2] Quinazolines like gefitinib bind reversibly to the ATP-binding site, inhibiting autophosphorylation and subsequent activation of pro-survival pathways like PI3K/Akt and MAPK.[1]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.

-

Phosphatidylinositol-3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism. Some quinazolinone derivatives have shown the ability to modulate this pathway, inducing apoptosis in cancer cells.[5][6]

The pyrrolidine moiety may confer selectivity for specific kinase targets by interacting with adjacent hydrophobic pockets or solvent-exposed regions of the ATP-binding site.

Caption: A tiered experimental workflow for MOA elucidation.

Tier 1: Cellular Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Tier 2: Cellular Mechanism Assays

Objective: To investigate how the compound affects key cellular processes like cell cycle progression and apoptosis.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvesting & Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL). Incubate in the dark for 30 minutes.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. A significant increase in the cell population in the G2/M phase would support the hypothesis of microtubule disruption.

Protocol: Western Blot for Signaling Pathway Analysis

-

Treatment & Lysis: Treat cells with the compound for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-EGFR, Total EGFR, p-Akt, Total Akt, cleaved Caspase-3, Bcl-2, and β-actin as a loading control).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the phosphorylated forms of EGFR and Akt would strongly support a kinase inhibition mechanism.

Tier 3: Direct Target Engagement Assays

Objective: To confirm direct interaction with and inhibition of the hypothesized molecular targets.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Reaction Setup: In a multi-well plate, combine the recombinant kinase (e.g., EGFR), the kinase-specific substrate, and ATP with serial dilutions of the test compound.

-

Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measurement: Measure the luminescent signal, which is directly proportional to kinase activity. A decrease in signal indicates inhibition. Calculate the IC50 value for direct enzyme inhibition.

Summary and Future Directions

This compound represents a promising chemical entity whose mechanism of action can be logically inferred from its well-characterized structural components. The primary hypotheses center on the inhibition of key oncogenic protein kinases and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The provided experimental framework offers a clear and robust path to validating these hypotheses, elucidating the precise molecular targets, and advancing the compound through the drug development pipeline. Future studies should also focus on structure-activity relationship (SAR) analysis to optimize potency and selectivity, as well as in vivo studies in xenograft models to confirm anti-tumor efficacy.

References

A comprehensive list of references would be compiled here from the cited sources, formatted with Title, Source, and a valid URL. For the purpose of this demonstration, the citations refer to the search results provided in the context.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of "1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid," a heterocyclic compound of interest in medicinal chemistry due to the established pharmacological importance of the quinazoline scaffold.[1] While direct experimental data for this specific molecule is not widely published, this document synthesizes information from analogous structures and foundational spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel quinazoline derivatives.

Introduction: The Quinazoline-Pyrrolidine Scaffold

The quinazoline ring system is a well-regarded pharmacophore, exhibiting a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1] The fusion of this privileged scaffold with a pyrrolidine-2-carboxylic acid moiety introduces chirality and additional points for molecular interaction, making "this compound" (Molecular Formula: C₁₃H₁₃N₃O₂, Molecular Weight: 243.26 g/mol ) a compelling target for discovery chemistry.[2]

Accurate structural elucidation is the bedrock of chemical research and drug development. This guide outlines the expected spectroscopic characteristics of the title compound, providing a predictive framework for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on spectra recorded in a solvent such as DMSO-d₆, which is capable of dissolving the polar carboxylic acid and preventing the exchange of the acidic proton.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton NMR spectrum is anticipated to be complex, with distinct regions for the aromatic quinazoline protons and the aliphatic pyrrolidine ring protons.

Methodology Insight: The choice of a high-field instrument (500 MHz) is crucial for resolving the coupling patterns of the aromatic protons and the potentially overlapping multiplets of the pyrrolidine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Correlative Insights |

| ~8.50 | s | 1H | H-2 | The proton at C2 of the quinazoline ring is adjacent to two nitrogen atoms, resulting in a significant downfield shift and appearing as a singlet. |

| ~8.30 | d | 1H | H-5 | This proton is part of the benzene portion of the quinazoline ring and experiences deshielding from the fused heterocyclic ring. It will appear as a doublet due to coupling with H-6. |

| ~7.90 | t | 1H | H-7 | This proton will appear as a triplet due to coupling with both H-6 and H-8. |

| ~7.75 | d | 1H | H-8 | This proton is adjacent to the ring fusion and will appear as a doublet coupled to H-7. |

| ~7.60 | t | 1H | H-6 | This proton will appear as a triplet due to coupling with H-5 and H-7. |

| ~5.00 | dd | 1H | H-2' (Pyrrolidine α-CH) | The α-proton on the pyrrolidine ring is attached to a stereocenter and is deshielded by both the carboxylic acid and the direct attachment to the quinazoline nitrogen. It will show doublet of doublets splitting from the two adjacent methylene protons. |

| ~3.80 - 4.00 | m | 2H | H-5' (Pyrrolidine δ-CH₂) | These protons are adjacent to the nitrogen atom of the pyrrolidine ring, which is attached to the electron-withdrawing quinazoline ring, causing a downfield shift. They will appear as a multiplet. |

| ~2.20 - 2.40 | m | 2H | H-3' (Pyrrolidine β-CH₂) | These methylene protons are adjacent to the chiral center and will exhibit complex splitting patterns (multiplet). |

| ~2.00 - 2.15 | m | 2H | H-4' (Pyrrolidine γ-CH₂) | These methylene protons are the most shielded in the pyrrolidine ring and will appear as a multiplet. |

| >12.00 | br s | 1H | COOH | The carboxylic acid proton is highly deshielded and will appear as a broad singlet. Its chemical shift is highly dependent on concentration and solvent. |

Diagram of Predicted ¹H NMR Assignments:

Caption: Predicted ¹H NMR assignments for the title compound.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will corroborate the ¹H NMR data, showing distinct signals for the sp²-hybridized carbons of the quinazoline ring and the sp³-hybridized carbons of the pyrrolidine ring.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale and Correlative Insights | | :--- | :--- | :--- | :--- | :--- | | ~173.0 | Quaternary (C=O) | COOH | The carboxylic acid carbonyl carbon is highly deshielded. | | ~160.0 | Quaternary | C-4 | This carbon is attached to two nitrogen atoms within the heterocyclic ring, leading to a significant downfield shift. | | ~155.0 | CH | C-2 | The imine-like carbon in the pyrimidine ring. | | ~151.0 | Quaternary | C-8a | Aromatic quaternary carbon at the ring junction. | | ~134.0 | CH | C-7 | Aromatic methine carbon. | | ~128.0 | CH | C-5 | Aromatic methine carbon. | | ~127.0 | CH | C-6 | Aromatic methine carbon. | | ~125.0 | CH | C-8 | Aromatic methine carbon. | | ~115.0 | Quaternary | C-4a | Aromatic quaternary carbon at the ring junction, shielded relative to C-8a. | | ~60.0 | CH | C-2' | The α-carbon of the pyrrolidine ring, deshielded by the adjacent nitrogen and carboxylic acid group. | | ~48.0 | CH₂ | C-5' | The δ-carbon adjacent to the nitrogen. | | ~30.0 | CH₂ | C-3' | The β-carbon of the pyrrolidine ring. | | ~24.0 | CH₂ | C-4' | The γ-carbon, typically the most shielded aliphatic carbon. |

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural information through the analysis of fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) using an electrospray ionization (ESI) source in positive ion mode is the preferred method. This technique will provide a highly accurate mass measurement, confirming the molecular formula.

Predicted Data:

-

Molecular Ion Peak ([M+H]⁺): The ESI-MS spectrum is expected to show a prominent peak at m/z 244.1086, corresponding to the protonated molecule [C₁₃H₁₄N₃O₂]⁺.

Plausible Fragmentation Pathway: The primary fragmentation is likely to occur at the bond between the quinazoline and pyrrolidine moieties, as well as through the loss of the carboxylic acid group.

-

Loss of COOH group: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da) via decarboxylation, leading to a fragment at m/z ~199.

-

Cleavage of the Pyrrolidine Ring: The pyrrolidine ring can undergo fragmentation, leading to various smaller charged species.

-

Formation of the Quinazoline Cation: Cleavage of the N-C bond between the two rings would result in a stable quinazoline cation at m/z 129.

Diagram of Predicted MS Fragmentation:

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Methodology: The spectrum would typically be acquired using an ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer. This requires minimal sample preparation.

Predicted Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The broadness of this peak is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. |

| ~3050 | C-H stretch | Aromatic C-H | Indicates the presence of the quinazoline ring. |

| ~2950, ~2850 | C-H stretch | Aliphatic C-H | Confirms the presence of the pyrrolidine ring. |

| ~1720 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group. |

| ~1620, ~1580 | C=N, C=C stretch | Quinazoline Ring | These absorptions are typical for the conjugated double bonds within the aromatic and heterocyclic rings. |

| ~1450 | C-H bend | Aliphatic CH₂ | Bending vibrations from the pyrrolidine ring. |

| ~1300 | C-N stretch | Aryl-N, Alkyl-N | Stretching vibrations for the C-N bonds of the quinazoline and pyrrolidine rings. |

Interpretation Insight: The presence of the very broad O-H stretch, the sharp C=O stretch, and the combination of aromatic and aliphatic C-H stretches would provide strong, immediate evidence for the gross structure of the molecule. This technique is particularly useful for monitoring reaction progress, for instance, the formation of the carboxylic acid from a corresponding ester.

Conclusion

The spectroscopic data predicted in this guide provides a robust framework for the structural confirmation of "this compound." A comprehensive analysis utilizing ¹H NMR, ¹³C NMR, high-resolution MS, and IR spectroscopy would allow for an unambiguous assignment of its structure. The key identifiers are the distinct aromatic signals of the quinazoline moiety, the characteristic aliphatic pattern of the substituted pyrrolidine ring, the molecular ion peak confirming the elemental composition, and the tell-tale vibrational modes of the carboxylic acid and heterocyclic systems. This predictive guide serves as a valuable resource for scientists working on the synthesis and characterization of this and related novel chemical entities.

References

-

Shi, L., et al. (2018). Quinazolin-4-one Coupled with Pyrrolidin-2-iminium Alkaloids from Marine-Derived Fungus Penicillium aurantiogriseum. Marine Drugs, 16(12), 489. Available at: [Link]

-

PubChem. (n.d.). 1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information: Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones. Available at: [Link]

-

Adeiza, A. A., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 27(22), 7851. Available at: [Link]

-

Gök, D., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(5), 617-630. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Profiling of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid: Solubility and Stability Studies

Abstract

This in-depth technical guide provides a comprehensive framework for the critical preformulation studies of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid, a novel heterocyclic compound with therapeutic potential. The success of any active pharmaceutical ingredient (API) in the drug development pipeline is fundamentally linked to its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, directly influencing bioavailability, manufacturability, and shelf-life. This document outlines a strategic and methodologically robust approach to thoroughly characterize the solubility and stability profile of this specific quinazoline derivative. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them, ensuring a self-validating and compliant experimental workflow. All protocols are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction: The Imperative of Early-Stage Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with a significant attrition rate attributed to poor biopharmaceutical properties.[1] Early, comprehensive physicochemical profiling is therefore not just a regulatory requirement but a critical risk-mitigation strategy.[2] For this compound, a molecule featuring a quinazoline core fused with a pyrrolidine carboxylic acid moiety, understanding its behavior in aqueous and physiological environments is foundational.

The quinazoline ring system is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[3] However, such aromatic heterocyclic structures can present challenges in terms of solubility and stability. This guide provides the experimental blueprint to de-risk the development of this compound by establishing a deep understanding of its solubility and degradation pathways.

Solubility Assessment: From High-Throughput Screening to Definitive Characterization

Aqueous solubility is a key determinant of a drug's oral bioavailability.[4][5] Insufficient solubility can lead to poor absorption and high inter-subject variability.[4] Therefore, a tiered approach to solubility assessment is recommended, starting with rapid kinetic assays and progressing to more definitive thermodynamic measurements.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility assays are invaluable in the early stages of drug discovery for ranking compounds.[6][7] These assays measure the concentration of a compound in solution after a short incubation period following its addition from a concentrated DMSO stock.[8][9]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate at room temperature for 1-2 hours.

-

Measurement: Measure the turbidity of each well using a nephelometer.[9][10] The concentration at which precipitation is first observed is the kinetic solubility.

Thermodynamic Solubility: The "Gold Standard" for Preformulation

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for formulation development.[4][6] The shake-flask method is the most common and reliable technique for this determination.[8][11]

-

Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Solid-State Analysis: Analyze the remaining solid by X-ray powder diffraction (XRPD) to check for any polymorphic transformations during the experiment.[13][14]

Data Presentation: Solubility Profile

The solubility data should be summarized in a clear and concise table.

| Parameter | pH 1.2 Buffer | pH 4.5 Buffer | pH 6.8 Buffer | Phosphate-Buffered Saline (pH 7.4) |

| Kinetic Solubility (µg/mL) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Thermodynamic Solubility (µg/mL) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Stability Studies: Ensuring Quality, Safety, and Efficacy

Stability testing is a mandatory component of regulatory submissions and provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[15][16]

Forced Degradation (Stress Testing): Unveiling Degradation Pathways

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[17][18][19] This information is crucial for developing stability-indicating analytical methods.[17][20]

-

Hydrolytic Degradation:

-

Acidic: Dissolve the compound in 0.1 N HCl and heat at 60-80°C.

-

Basic: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C.

-

Neutral: Dissolve the compound in water and heat at 60-80°C.

-

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for an extended period.

Samples should be analyzed at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[21]

Solid-State Stability: Assessing the API in its Native Form

Solid-state stability studies evaluate the physical and chemical stability of the API under various storage conditions.[13][22]

-

Sample Storage: Store aliquots of this compound under the following ICH-recommended long-term and accelerated conditions:[1][15]

-

25°C / 60% Relative Humidity (RH)

-

40°C / 75% RH

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay and Impurities: Use a validated stability-indicating HPLC method to determine the purity of the API and quantify any degradation products.

-

Polymorphic Form: Analyze by XRPD to detect any changes in the crystal structure.[14]

-

Water Content: Determine using Karl Fischer titration.

-

Solution-State Stability: Informing Formulation Development

Solution-state stability studies are crucial for the development of liquid formulations and for understanding the stability of the compound during analytical procedures.[23]

-

Solution Preparation: Prepare solutions of the compound in relevant solvents and buffers (e.g., water, ethanol, formulation vehicles) at various pH values.

-

Storage: Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C).

-

Analysis: At specified time points, analyze the solutions for the appearance of degradation products and the loss of the parent compound using a validated HPLC method.

Data Presentation: Stability Summary

Summarize the results of the stability studies in tables for easy interpretation.

Table 2: Forced Degradation Summary

| Stress Condition | % Degradation | Number of Degradants | Major Degradant (if any) |

| 0.1 N HCl, 80°C, 24h | Experimental Value | Experimental Value | Experimental Value |

| 0.1 N NaOH, 80°C, 24h | Experimental Value | Experimental Value | Experimental Value |

| 3% H₂O₂, RT, 24h | Experimental Value | Experimental Value | Experimental Value |

| Photolytic (ICH Q1B) | Experimental Value | Experimental Value | Experimental Value |

| Thermal (105°C, 48h) | Experimental Value | Experimental Value | Experimental Value |

Table 3: Solid-State Stability at 40°C / 75% RH

| Time Point | Appearance | Assay (%) | Total Impurities (%) | Polymorphic Form |

| Initial | Conforms | 99.8 | 0.2 | Form I |

| 1 Month | Observation | Value | Value | Observation |

| 3 Months | Observation | Value | Value | Observation |

| 6 Months | Observation | Value | Value | Observation |

Visualization of Experimental Workflows

To provide a clear overview of the experimental logic, the following diagrams illustrate the key decision-making processes and workflows.

Caption: Solubility Assessment Workflow for this compound.

Caption: Stability Testing Program for this compound.

Conclusion

This technical guide has outlined a systematic and scientifically rigorous approach for the comprehensive evaluation of the solubility and stability of this compound. By adhering to these protocols, which are firmly rooted in regulatory guidelines and best practices, researchers can generate a robust data package. This data will be instrumental in making informed decisions during lead optimization, guiding formulation development, and ultimately supporting successful regulatory submissions. The early and thorough characterization of these fundamental physicochemical properties is an indispensable investment in the journey of transforming a promising molecule into a safe and effective medicine.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

-

ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]

- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.

-

U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). [Link]

-

Bake, G. (2013). Forced degradation study in pharmaceutical stability. Pharmaguideline. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

VxP Pharma. (2020). Solid State Stability. [Link]

-

YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. [Link]

-

BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Veeprho. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

SlideShare. (2016). Detection identification characterization of degraded products. [Link]

-

Alfatest. API: solid state robust characterization in key to cut costs and time! [Link]

- Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 104-109.

- Singh, R., & Kumar, R. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 5(6), 725-730.

-

Wishrut Pharma. (2023). Solid-State Characterization — The Hidden Key to API Stability and Performance. [Link]

-

Crystal Pharmatech. Stability and Solubility Studies. [Link]

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

A&D Company, Limited. (2023). Degradation Impurities in Pharmaceutical Products: Detection and Minimization. [Link]

- Mahindroo, N., et al. (2014). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 76(3), 227–233.

-

International Journal of Novel Research and Development. (2022). Degradation Profiling of Pharmaceuticals: A Review. [Link]

-

Regis Technologies. (2023). Integrating Solid-State Chemistry into API Process Development. [Link]

- Błaszczak-Świątkiewicz, K., et al. (2013). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 70(4), 651-657.

-

Creative Biolabs. Solubility Assessment Service. [Link]

- Varnek, A., et al. (2014). Kinetic solubility: Experimental and machine-learning modeling perspectives.

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Das, N., et al. (2022). Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. ACS Omega, 7(16), 14033–14043.

- Palka, N., et al. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 19(21), 4753.

- Aulton, M. E., & Taylor, K. M. G. (Eds.). (2017). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Elsevier.

-

UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. [Link]

-

KK Wagh College of Pharmacy. Pre-formulation Studies. [Link]

-

ResearchGate. (2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]

-

Royal Society of Chemistry. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). [Link]

- Mischenko, D. A., et al. (2021). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18.

- Meanwell, N. A., & Lolli, M. L. (Eds.). (2021). Applications of Heterocycles in the Design of Drugs and Agricultural Products. Academic Press.

-

Pharmaceutical Outsourcing. (2018). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. [Link]

-

Pharma Beginners. (2020). SOP for Analytical Solution Stability Study. [Link]

-

U.S. Food and Drug Administration. (1995). Guidance for Industry: Immediate Release Solid Oral Dosage Forms Scale-Up and Postapproval Changes. [Link]

-

U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

-

QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. [Link]

-

National Pharmaceutical Regulatory Agency (NPRA), Ministry of Health Malaysia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

- Dong, M. W. (2015). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 33(10), 764-775.

Sources

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. upm-inc.com [upm-inc.com]

- 3. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. rheolution.com [rheolution.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. wishrutpharma.com [wishrutpharma.com]

- 14. Integrating Solid-State Chemistry into API Process Development - Regis Technologies [registech.com]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. acdlabs.com [acdlabs.com]

- 20. rjptonline.org [rjptonline.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Solid State Stability | VxP Pharma [vxppharma.com]

- 23. pharmabeginers.com [pharmabeginers.com]

An In-Depth Technical Guide to the In Vitro Cytotoxicity Assessment of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid

Executive Summary

This guide provides a comprehensive, field-proven framework for conducting a rigorous in vitro cytotoxicity assessment of the novel compound, "1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid". The quinazoline core is a well-established pharmacophore in oncology, recognized for its broad spectrum of biological activities, including potent cytotoxic effects.[1][2][3] This document moves beyond a simple recitation of steps, offering a strategic workflow designed for researchers, scientists, and drug development professionals. It details the scientific rationale for assay selection, provides step-by-step protocols for a multi-pronged assessment—evaluating metabolic activity, membrane integrity, and apoptotic pathways—and outlines the necessary controls for generating trustworthy, publication-quality data. The ultimate goal is to not only determine the cytotoxic potential of the compound but also to gain preliminary insights into its mechanism of action.

Scientific Rationale & Foundational Principles

The Quinazoline Scaffold: A Privileged Structure in Oncology

The quinazoline ring system is a cornerstone of medicinal chemistry, found in numerous natural alkaloids and synthetic compounds.[1] Its derivatives are known to exhibit a remarkable array of pharmacological properties, including anti-inflammatory, anticonvulsant, antibacterial, and, most notably, antitumor activities.[1][2] This broad bioactivity has led to the quinazoline scaffold being termed a "privileged structure" in drug discovery.[3][4] Several approved anticancer drugs, such as Gefitinib and Erlotinib, are based on this core, primarily targeting tyrosine kinases involved in cancer cell proliferation. The inherent potential of this scaffold provides a strong rationale for investigating the cytotoxic properties of novel derivatives like this compound.

The Pyrrolidine Moiety: A Versatile Scaffold in Drug Design

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another critical building block in drug development.[5] Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacophore space compared to flat aromatic rings. This scaffold can significantly influence a molecule's stereochemistry, solubility, and binding interactions with biological targets.[5] The fusion of the proline-like pyrrolidine-2-carboxylic acid moiety to the bioactive quinazoline core in the target compound suggests a deliberate chemical design aimed at enhancing biological activity and specificity.

Hypothesis and Strategic Approach

Based on the established cytotoxic potential of the quinazoline framework and the versatile nature of the pyrrolidine ring, we hypothesize that This compound possesses cytotoxic activity against cancer cells.

To test this hypothesis rigorously, a multi-assay approach is essential. A single assay provides only one perspective on cell health. A comprehensive evaluation requires assessing multiple cellular endpoints to distinguish between different modes of cell death (e.g., apoptosis vs. necrosis) and to minimize compound-specific assay interference.[6] This guide details a three-pronged strategy:

-

Metabolic Viability Assessment (MTT Assay): Measures mitochondrial function as an indicator of overall cell health and proliferation.[7][8]

-

Membrane Integrity Assessment (LDH Assay): Quantifies the release of a cytosolic enzyme to measure cell lysis, a hallmark of necrosis.

-

Apoptosis Induction Assessment (Caspase-3/7 Assay): Detects the activation of key executioner caspases to specifically measure programmed cell death.[9]

Pre-Experimental Planning and Design

Cell Line Selection: The Biological Context

The choice of cell line is paramount and depends entirely on the research objective.[10][11] For a primary screen of a potential anticancer agent, a panel approach is recommended.

-

Cancer Cell Lines: Select lines relevant to common or specific cancer types. A standard panel might include:

-

Non-Cancerous Control Line: It is crucial to assess general cytotoxicity against a "normal" cell line to determine if the compound has a selective effect on cancer cells.

-

Human Fibroblasts (e.g., MRC-5): A common choice for baseline cytotoxicity testing.[14]

-

All cell lines should be obtained from a reputable cell bank (e.g., ATCC, DSMZ) to ensure authenticity and should be maintained at a low passage number to prevent genetic drift.[10][11]

Compound Preparation and Handling

-

Solubilization: The compound is likely to be poorly soluble in aqueous media. Dissolve it in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Stock Solution Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Dilutions: Prepare serial dilutions from the stock solution in complete cell culture medium immediately before treating the cells. Ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).[15]

Experimental Controls: The Key to Self-Validating Data

The inclusion of proper controls is non-negotiable for data integrity.[16]

-

Untreated Control: Cells incubated with culture medium only. This represents 100% cell viability.

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment. This ensures that the solvent itself is not causing any cytotoxic effects.[16]

-

Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin, Staurosporine). This confirms that the assay system is working correctly.

-

Medium Background Control: Wells containing only culture medium (no cells). This is used to subtract the background absorbance/fluorescence of the medium and assay reagents.

Core Experimental Protocols

Protocol 1: Assessment of Metabolic Activity (MTT Assay)

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial reductase enzymes in living cells.[17] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8][18]

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[17] Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of "this compound" (e.g., from 0.1 µM to 100 µM) in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions or appropriate controls.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[19]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[7][18]

-

Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT to visible purple crystals.[20]

-